molecular formula C20H22FNO4S B2425750 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)propan-1-one CAS No. 2034422-15-4

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)propan-1-one

Cat. No. B2425750
CAS RN: 2034422-15-4
M. Wt: 391.46
InChI Key: WGCQYJRCQSCLDS-UHFFFAOYSA-N
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Description

1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)propan-1-one is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazepanones, which are known for their diverse biological activities.

Scientific Research Applications

Antioxidative and Antimicrobial Applications

Phenylpropanoids, such as those isolated from berries of Pimenta dioica, exhibit antioxidative properties by inhibiting the autoxidation of linoleic acid. This indicates a potential application in preventing oxidative stress-related damage at a cellular level, which is crucial for various diseases including neurodegenerative disorders and cardiovascular diseases (Kikuzaki et al., 1999).

Anticancer Activity

A new phenolic compound isolated from the wood of Millettia leucantha showed strong cytotoxicity against the BCA-1 tumor cell lines, suggesting its potential use in developing anticancer therapies. This finding underscores the importance of phenolic compounds in medicinal chemistry and drug development for cancer treatment (Rayanil et al., 2011).

Anti-inflammatory and Antiviral Activities

Phenylpropanoids from Lavandula angustifolia exhibited high anti-tobacco mosaic virus (TMV) activity and showed potential anti-inflammatory properties. These compounds, due to their bioactive profiles, could be explored further for their use in treating viral infections and inflammation-related disorders (Tang et al., 2017).

Bioremediation Applications

The role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A through a reverse micelles system highlights the environmental applications of enzymatic processes in degrading pollutants. This approach offers a sustainable method to address the accumulation of endocrine-disrupting chemicals in the environment (Chhaya & Gupte, 2013).

Neuropharmacological Research

Research on the peripheral benzodiazepine receptor (PBR) using fluorine-18 labeled beta-blockers demonstrates the compound's potential in neuropharmacological applications, particularly in studying neurodegenerative disorders through positron emission tomography (PET). This highlights the importance of such compounds in developing diagnostic tools for brain diseases (Stephenson et al., 2008).

properties

IUPAC Name

1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO4S/c1-15(26-18-10-6-5-9-17(18)21)20(23)22-12-11-19(27(24,25)14-13-22)16-7-3-2-4-8-16/h2-10,15,19H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCQYJRCQSCLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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